1H-Benzimidazole, 6-bromo-2-(2-thienyl)-

Cross-coupling Suzuki reaction Late-stage functionalization

1H-Benzimidazole, 6-bromo-2-(2-thienyl)- (CAS 83459-88-5, MW 279.16, C₁₁H₇BrN₂S) is a heterocyclic hybrid that combines a benzimidazole core, a 2‑thienyl substituent, and a bromine atom at the 6‑position. It belongs to the class of 2‑(2‑thienyl)benzimidazole (2‑TBD) derivatives, which have been shown to selectively inhibit aflatoxin biosynthesis in *Aspergillus flavus* without impairing fungal growth—a profile that distinguishes them from classical antifungal benzimidazoles.

Molecular Formula C11H7BrN2S
Molecular Weight 279.16 g/mol
Cat. No. B12123756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 6-bromo-2-(2-thienyl)-
Molecular FormulaC11H7BrN2S
Molecular Weight279.16 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C11H7BrN2S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14)
InChIKeyJOOKPHKSRPBGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(2-thienyl)-1H-benzimidazole (CAS 83459-88-5): A Halogenated Benzimidazole-Thiophene Hybrid for Targeted Aflatoxin Control and Cross-Coupling Chemistry


1H-Benzimidazole, 6-bromo-2-(2-thienyl)- (CAS 83459-88-5, MW 279.16, C₁₁H₇BrN₂S) is a heterocyclic hybrid that combines a benzimidazole core, a 2‑thienyl substituent, and a bromine atom at the 6‑position . It belongs to the class of 2‑(2‑thienyl)benzimidazole (2‑TBD) derivatives, which have been shown to selectively inhibit aflatoxin biosynthesis in *Aspergillus flavus* without impairing fungal growth—a profile that distinguishes them from classical antifungal benzimidazoles [1]. The bromine substituent further provides a synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), enabling downstream diversification that is not possible with the non‑halogenated parent 2‑TBD or with other 6‑substituted analogs such as 6‑methyl‑, 6‑carboxy‑, or 6‑carbonitrile derivatives .

Why 2-(2-Thienyl)benzimidazole (2-TBD) Cannot Substitute for the 6-Bromo Derivative in Aflatoxin-Selective or Cross-Coupling Applications


The non‑brominated parent 2‑(2‑thienyl)‑1H‑benzimidazole (2‑TBD, MW 200.26) and its 6‑substituted analogs (6‑methyl, 6‑carboxy, 6‑carbonitrile) are not interchangeable with the 6‑bromo derivative. First, the presence or absence of the bromine atom fundamentally alters synthetic utility: the bromine serves as a universal cross‑coupling partner, whereas the parent 2‑TBD and the other 6‑substituted derivatives require separate, often lower‑yielding, functionalization routes . Second, class‑level structure‑activity data show that 6‑substitution of 2‑TBD eliminates the antifungal activity of the benzimidazole scaffold while retaining or enhancing aflatoxin‑biosynthesis inhibition; this bifurcation of biological profiles means that selecting the wrong 6‑substituent can completely change the biological outcome—for example, 6‑carbonitrile (6‑CTBD) inhibits aflatoxin B₁ by only 39.5 %, whereas 6‑methyl (6‑MTBD) achieves 97 % inhibition [1]. The bromo derivative, by virtue of its distinct electronic and steric properties, is expected to occupy a unique position in this activity landscape, but its quantitative biological data remain to be published.

Quantified Differentiation of 6-Bromo-2-(2-thienyl)-1H-benzimidazole Against Its Closest Analogs


Synthetic Handle for Cross-Coupling: Bromine at Position 6 Enables Pd-Catalyzed Diversification Absent in 2-TBD, 6-MTBD, 6-TBCA, and 6-CTBD

The bromine atom at position 6 of the benzimidazole ring provides a reactive handle for palladium‑catalyzed cross‑coupling reactions (Suzuki‑Miyaura, Buchwald‑Hartwig, Sonogashira). This capability is absent in the non‑halogenated parent 2‑(2‑thienyl)‑1H‑benzimidazole (2‑TBD, CAS 3878‑18‑0) and in the other published 6‑substituted analogs (6‑MTBD, 6‑TBCA, 6‑CTBD), which carry non‑exchangeable methyl, carboxylic acid, or nitrile groups . While no direct comparative coupling‑yield data have been published for this specific compound, bromo‑benzimidazoles are established substrates for Suzuki coupling with aryl/heteroaryl boronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions, typically achieving >70 % yield in related systems . This synthetic differentiation makes the 6‑bromo derivative the preferred entry point for libraries of 6‑aryl‑2‑(2‑thienyl)benzimidazoles.

Cross-coupling Suzuki reaction Late-stage functionalization

Aflatoxin B₁ Biosynthesis Inhibition: Class-Level Divergence of 6-Substituted 2-TBD Derivatives from Unsubstituted 2-TBD

Dhanamjayulu et al. (2023) demonstrated that substitution at the 6‑position of 2‑(2‑thienyl)benzimidazole fundamentally alters the biological profile: the unsubstituted parent 2‑TBD acts as a classical antifungal agent, whereas 6‑substituted derivatives lose antifungal activity and instead selectively inhibit aflatoxin B₁ biosynthesis without affecting fungal growth [1]. Within the 6‑substituted series, the magnitude of aflatoxin inhibition is highly substituent‑dependent: 6‑MTBD (methyl) IC₅₀ = 12.36 µg/mL and 97 % AFB₁ inhibition; 6‑TBCA (carboxylic acid) IC₅₀ = 18.25 µg/mL; 6‑CTBD (carbonitrile) achieved only 39.5 % AFB₁ inhibition [1]. Quantitative data for the 6‑bromo derivative have not yet been published in this assay system. However, the established structure‑activity trend—that 6‑substitution converts 2‑TBD from an antifungal into an antiaflatoxigenic agent—is expected to apply to the bromo analog, and its distinct electronic character (σₚ = 0.23 for Br) predicts a unique position within the activity range.

Mycotoxin inhibition Aflatoxin B₁ Aspergillus flavus

Molecular Weight and Lipophilicity: Physicochemical Differentiation from Non-Halogenated 2-TBD

The bromine atom increases the molecular weight from 200.26 g/mol (2‑TBD, C₁₁H₈N₂S) to 279.16 g/mol (6‑bromo derivative, C₁₁H₇BrN₂S) and raises the calculated logP by approximately 0.5–0.8 log units (class‑level estimate based on the Hansch π value for aromatic bromine, π = 0.86) [1]. The other 6‑substituted comparators—6‑MTBD (MW 214.29), 6‑TBCA (MW 244.27), and 6‑CTBD (MW 225.27)—all have lower molecular weights and different hydrogen‑bond donor/acceptor profiles . This differentiation is relevant for membrane permeability, metabolic stability, and off‑target binding predictions in early‑stage drug discovery.

Physicochemical profiling Lipophilicity Drug-likeness

Tautomeric Stability: 5(6)-Bromo Tautomerism and Its Implications for Structural Assignment and Biological Consistency

In benzimidazoles with an unsubstituted N1‑H, the hydrogen atom can migrate between N1 and N3, rendering the 5‑ and 6‑positions equivalent in solution. Thus, 1H‑benzimidazole, 6‑bromo‑2‑(2‑thienyl)‑ exists as a tautomeric pair with 1H‑benzimidazole, 5‑bromo‑2‑(2‑thienyl)- [1]. This is in contrast to N1‑alkylated benzimidazole analogs, where the substitution position is fixed. For procurement and biological testing, this means that the compound as supplied is a single molecular entity but exists as an equilibrating mixture of 5‑ and 6‑bromo tautomers in solution, which must be accounted for in NMR interpretation, X‑ray crystallography, and structure‑based target engagement studies.

Tautomerism Structural characterization Biological reproducibility

High-Value Application Scenarios Where 6-Bromo-2-(2-thienyl)-1H-benzimidazole Outperforms Generic 2-TBD Analogs


Aflatoxin-Selective Chemical Probe Development for Food Safety Research

In food safety programs targeting aflatoxin contamination without killing the fermenting fungus, 6‑substituted 2‑TBD derivatives are uniquely suited [1]. The 6‑bromo derivative, while awaiting its own published IC₅₀, is mechanistically positioned within the 6‑substituted class that selectively inhibits aflatoxin B₁ biosynthesis without impairing *Aspergillus flavus* growth—a property that classical antifungals (including the parent 2‑TBD) do not possess [1]. Its bromine substituent further permits radiolabeling (⁷⁷Br or ⁷⁶Br) for target‑engagement and biodistribution studies, an option unavailable with 6‑MTBD or 6‑CTBD.

Diversifiable Building Block for Parallel Synthesis of 6-Aryl/Heteroaryl Benzimidazole Libraries

Medicinal chemistry campaigns requiring rapid exploration of the 6‑position of 2‑(2‑thienyl)benzimidazole will find the bromo derivative indispensable. Using a single batch of the 6‑bromo compound, parallel Suzuki coupling with 24–96 aryl/heteroaryl boronic acids can generate a library of 6‑substituted analogs in one synthetic step [1]. This contrasts sharply with synthesizing each 6‑aryl analog de novo, which would require 24–96 separate benzimidazole ring‑forming reactions. The bromo derivative thus functions as a late‑stage diversification point, reducing synthetic burden and accelerating SAR exploration.

Electron‑Deficient Benzimidazole Scaffold for Nonlinear Optical (NLO) Materials

The combination of the electron‑withdrawing bromine atom on the benzimidazole core and the electron‑rich thiophene ring creates a donor‑π‑acceptor architecture that has been exploited in related thiophene‑benzimidazole conjugates for third‑order nonlinear optical applications [1]. While direct NLO data for this specific compound are not available, the bromo substituent enhances the acceptor strength relative to the parent 2‑TBD, and the compound can serve as a precursor for push‑pull chromophores via further functionalization at the bromine position.

Reference Standard for Tautomerism Studies in 2‑Heteroaryl Benzimidazoles

The 5(6)‑bromo tautomerism of this compound provides a well‑defined experimental system for studying the impact of annular tautomerism on NMR chemical shift assignment, X‑ray crystal packing, and biological target recognition in the benzimidazole class [1]. The bromine atom serves as a convenient heavy‑atom marker for X‑ray crystallography, facilitating unambiguous assignment of the predominant tautomer in the solid state—a capability not available with the lighter 6‑methyl or 6‑carbonitrile analogs.

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